molecular formula C12H19NO3 B2735138 N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide CAS No. 2305492-44-6

N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide

Cat. No. B2735138
CAS RN: 2305492-44-6
M. Wt: 225.288
InChI Key: RSMZYSIMSSHBKM-UHFFFAOYSA-N
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Description

N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide, also known as DASPMI, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a spirolactam derivative that exhibits a range of biological activities, including antitumor and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the destruction of the tumor.
Biochemical and Physiological Effects:
N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the accumulation of DNA damage and the induction of apoptosis. N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has also been found to inhibit the growth and proliferation of cancer cells, leading to the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide is its potent antitumor activity against a range of cancer cell lines. It has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide. One area of interest is the development of new cancer therapies based on N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide. Researchers are also exploring the use of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide in combination with other cancer drugs to enhance its antitumor activity. Another area of interest is the study of the mechanism of action of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide, which may lead to the development of new cancer drugs that target specific pathways involved in tumor growth and proliferation. Finally, researchers are exploring the use of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide in other areas of medicine, such as antimicrobial therapy.

Synthesis Methods

The synthesis of N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide involves a multi-step process that begins with the reaction of 2-aminoethanol with 2-bromo-1,9-dioxaspiro[4.5]decan-4-one to form the intermediate compound 2-(2-hydroxyethyl)-1,9-dioxaspiro[4.5]decan-4-one. This intermediate is then reacted with acryloyl chloride to form the final product, N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide. The synthesis method has been optimized to produce high yields of pure N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide, making it suitable for use in scientific research.

Scientific Research Applications

N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has been extensively studied for its potential use in cancer therapy. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(1,9-Dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(1,9-dioxaspiro[4.5]decan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-11(14)13-8-10-4-6-12(16-10)5-3-7-15-9-12/h2,10H,1,3-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMZYSIMSSHBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC2(O1)CCCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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